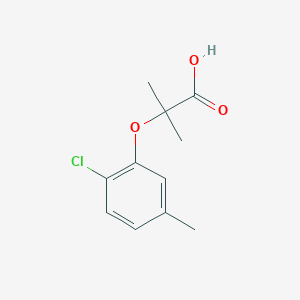
2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid, also known as 2,2-dichloro-5-methylphenoxyacetic acid (DCMPA), is a chlorinated phenoxy acid that has been used in a variety of scientific research applications. DCMPA is a potent inhibitor of several enzymes, including cysteine proteases, and has been used in various biochemical and physiological studies. DCMPA has also been used in laboratory experiments to study the effects of drugs on biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Overview of Phenolic Compounds
Phenolic compounds, including chlorogenic acid, have been studied extensively for their health-promoting properties. Chlorogenic acid, a polyphenol, shows potential in treating metabolic syndrome through antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its role as a food additive highlights antimicrobial activity against a broad range of organisms, which could benefit the food industry in preserving products naturally. Moreover, chlorogenic acid's antioxidant properties, especially against lipid oxidation, underscore its significance in dietary supplements and functional foods (Santana-Gálvez et al., 2017).
Sorption to Environmental Materials
The environmental behavior of phenoxy herbicides, including 2,4-dichlorophenoxyacetic acid and related compounds, demonstrates their interaction with soil organic matter and iron oxides. These materials are crucial sorbents, affecting the mobility and bioavailability of such herbicides in the environment. Understanding these interactions is vital for assessing the environmental impact and management of phenoxy herbicides (Werner et al., 2012).
Pharmacological Review of Chlorogenic Acid
Chlorogenic acid (CGA) has garnered attention for its diverse pharmacological roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and antipyretic effects. Its influence on lipid and glucose metabolism positions CGA as a potential therapeutic agent for disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. This review emphasizes the need for further research to exploit CGA's biological and pharmacological effects, potentially as a natural food additive to replace synthetic antibiotics, thereby reducing medicinal costs (Naveed et al., 2018).
Bioavailability and Beneficial Properties
CGA's bioavailability and health-promoting properties have been validated through clinical and basic research, linking its consumption to a reduced risk of metabolic syndromes and chronic diseases. The comprehensive review of CGA, including dietary sources, processing effects, and pharmacological safety evaluation, outlines its neuroprotective, cardiovascular protective, gastrointestinal protective, renoprotective, hepatoprotective, and anticarcinogenic effects. This information could support further research on CGA as a dietary additive or potential drug candidate (Lu et al., 2020).
Wastewater Treatment in Pesticide Industry
The pesticide industry's wastewater, containing various toxic pollutants, highlights the necessity of effective treatment methods. Biological processes and granular activated carbon have shown promise in removing up to 90% of these pollutants, offering a pathway to creating high-quality effluents. This approach is critical for ensuring environmental safety and compliance with regulatory standards (Goodwin et al., 2018).
Eigenschaften
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-7-4-5-8(12)9(6-7)15-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAAEZNXAGEDNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364156 |
Source


|
| Record name | 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588692-86-8 |
Source


|
| Record name | 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)











